molecular formula C8H8ClNO3 B8227362 methyl 3-amino-5-chloro-4-hydroxybenzoate

methyl 3-amino-5-chloro-4-hydroxybenzoate

Cat. No.: B8227362
M. Wt: 201.61 g/mol
InChI Key: YYPWKTOGTIRBAL-UHFFFAOYSA-N
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Description

methyl 3-amino-5-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a chlorine atom at the 5-position, a hydroxyl group at the 4-position, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-chloro-4-hydroxybenzoate typically involves multiple steps. One common method starts with the nitration of a p-halobenzoic acid to produce 3-nitro-4-halobenzoic acid. This intermediate is then subjected to a substitution reaction with an alkali metal hydroxide to replace the halogen with a hydroxyl group, yielding 3-nitro-4-hydroxybenzoic acid. Finally, the nitro group is reduced to an amino group, resulting in 3-amino-4-hydroxybenzoic acid . The methyl ester can be introduced through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-5-chloro-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-5-chloro-4-oxo-benzoic acid methyl ester.

    Reduction: Formation of 3-amino-5-chloro-4-hydroxy-benzoic acid methyl ester from nitro intermediates.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-amino-5-chloro-4-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-chloro-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The amino and hydroxyl groups can form hydrogen bonds with biological targets, while the chlorine atom may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-hydroxy-benzoic acid methyl ester: Lacks the chlorine atom at the 5-position.

    5-Chloro-4-hydroxy-benzoic acid methyl ester: Lacks the amino group at the 3-position.

    3-Amino-5-chloro-benzoic acid methyl ester: Lacks the hydroxyl group at the 4-position.

Uniqueness

methyl 3-amino-5-chloro-4-hydroxybenzoate is unique due to the presence of all three functional groups (amino, chloro, and hydroxyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-amino-5-chloro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPWKTOGTIRBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-hydroxy-5-nitro-benzoic acid methyl ester (500 mg, 2.16 mmol) in methanol (22 mL) was added within 10 min to a mixture of iron powder (410 mg, 7.34 mmol) ammonium chloride (647 mg, 12.1 mmol) in water (22 mL). The reaction mixture was heated at reflux over 16 h, then after cooling filtered through a pad of diatomaceous earth. The filtrate was extracted with ethyl acetate, dried (MgSO4), and evaporated. Chromatography (SiO2, ethyl acetate/heptane 7:3) afforded 3-amino-5-chloro-4-hydroxy-benzoic acid methyl ester (293 mg, 68%). Light yellow solid, MS (ISP)=200.1 (M−H)−.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
410 mg
Type
catalyst
Reaction Step One

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